Cas no 123173-60-4 (2,3-Difluoro-4-nitrophenol)

2,3-Difluoro-4-nitrophenol structure
2,3-Difluoro-4-nitrophenol structure
Product Name:2,3-Difluoro-4-nitrophenol
Numero CAS:123173-60-4
MF:C6H3F2NO3
MW:175.089728593826
MDL:MFCD13185572
CID:1040366
PubChem ID:14550743
Update Time:2025-04-20

2,3-Difluoro-4-nitrophenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-Difluoro-4-nitrophenol
    • 2,3-difluoro-4-nitro-Phenol
    • Phenol, 2,3-difluoro-4-nitro-
    • ACMC-20abjg
    • AGN-PC-001S5I
    • ANW-65882
    • CTK0F7583
    • difluoronitrophenol
    • SureCN1283268
    • Y10247
    • SCHEMBL1283268
    • AKOS016005607
    • CS-D1550
    • DB-329563
    • FCCFXVJUDSQIMG-UHFFFAOYSA-N
    • 123173-60-4
    • DTXSID20561603
    • EN300-139444
    • MFCD13185572
    • AS-18659
    • AB92763
    • MDL: MFCD13185572
    • Inchi: 1S/C6H3F2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
    • Chiave InChI: FCCFXVJUDSQIMG-UHFFFAOYSA-N
    • Sorrisi: FC1C(=C(C=CC=1[N+](=O)[O-])O)F

Proprietà calcolate

  • Massa esatta: 175.00809
  • Massa monoisotopica: 175.00809928g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 66Ų

Proprietà sperimentali

  • Densità: 1.619
  • PSA: 63.37

2,3-Difluoro-4-nitrophenol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A014002259-250mg
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
250mg
$680.00 2023-09-03
Alichem
A014002259-500mg
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
500mg
$980.00 2023-09-03
Alichem
A014002259-1g
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123173-60-4 95%
1g
$1685.00 2023-09-03
Chemenu
CM248392-1g
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123173-60-4 95%
1g
$122 2021-06-16
Chemenu
CM248392-5g
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
5g
$337 2021-06-16
Chemenu
CM248392-10g
2,3-Difluoro-4-nitrophenol
123173-60-4 95%
10g
$561 2021-06-16
TRC
D452758-50mg
2,3-Difluoro-4-nitrophenol
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50mg
$ 50.00 2022-06-02
TRC
D452758-100mg
2,3-Difluoro-4-nitrophenol
123173-60-4
100mg
$ 95.00 2022-06-02
TRC
D452758-500mg
2,3-Difluoro-4-nitrophenol
123173-60-4
500mg
$ 320.00 2022-06-02
Apollo Scientific
PC430167-1g
2,3-Difluoro-4-nitrophenol
123173-60-4
1g
£139.00 2025-02-21

2,3-Difluoro-4-nitrophenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
2.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
2.2 Reagents: Water ;  0 - 5 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Riferimento
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Metodo di produzione 2

Condizioni di reazione
1.1 10 h, 495 - 505 °C
2.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  10 h, 25 - 35 °C; 2 h, 30 - 35 °C
3.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
4.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
5.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
6.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
6.2 Reagents: Water ;  0 - 5 °C
6.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Riferimento
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
1.2 Reagents: Water ;  0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Riferimento
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
2.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
3.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
3.2 Reagents: Water ;  0 - 5 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Riferimento
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
2.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
3.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
4.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
4.2 Reagents: Water ;  0 - 5 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Riferimento
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chlorine Catalysts: Iron chloride (FeCl3) Solvents: Chloroform ;  10 h, 25 - 35 °C; 2 h, 30 - 35 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2 h, 25 - 45 °C; 5 h, 85 - 95 °C
3.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  1 h, 10 - 15 °C; 2 h, 15 - 20 °C
4.1 Reagents: Potassium fluoride ,  1-Chloro-2,3-difluoro-5-nitrobenzene ,  2-Chloro-3,4-difluoro-1-nitrobenzene Catalysts: Tetramethylammonium chloride Solvents: DMSO-d6 ;  7 h, 130 - 135 °C
5.1 Reagents: Potassium hydroxide Solvents: DMSO-d6 ,  Water ;  2 h, 18 - 20 °C; 6 h, 18 - 22 °C
5.2 Reagents: Water ;  0 - 5 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, pH 1, 0 - 5 °C
Riferimento
Synthesis of fluorinated halonitrobenzenes and halonitrophenols using tetrafluoroethylene and buta-1,3-dienes as starting building blocks
Volchkov, N. V.; et al, Russian Chemical Bulletin, 2021, 70(11), 2156-2163

2,3-Difluoro-4-nitrophenol Raw materials

2,3-Difluoro-4-nitrophenol Preparation Products

2,3-Difluoro-4-nitrophenol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:123173-60-4)2,3-Difluoro-4-nitrophenol
Numero d'ordine:A857588
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:07
Prezzo ($):291.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:123173-60-4)2,3-Difluoro-4-nitrophenol
A857588
Purezza:99%
Quantità:5g
Prezzo ($):291.0
Email